molecular formula C20H30ClOP B3109326 Adamantan-1-yl(adamantan-2-yl)phosphinic chloride CAS No. 171615-26-2

Adamantan-1-yl(adamantan-2-yl)phosphinic chloride

Cat. No.: B3109326
CAS No.: 171615-26-2
M. Wt: 352.9 g/mol
InChI Key: ZMCFEFZBSRDUPR-UHFFFAOYSA-N
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Description

Adamantan-1-yl(adamantan-2-yl)phosphinic chloride is a unique organophosphorus compound featuring two adamantane groups attached to a phosphinic chloride moiety Adamantane derivatives are known for their rigid, diamond-like structure, which imparts significant stability and unique chemical properties

Mechanism of Action

Target of Action

Adamantan-1-yl(adamantan-2-yl)phosphinic chloride is a derivative of adamantane, a class of compounds known for their potential in medical applications Adamantane derivatives are known to have a wide range of targets due to their unique properties and distinctive reactivity .

Mode of Action

For instance, the reduction of a synthesized trans-2-(adamantan-1-yl)-3-(azidomethyl)oxirane with lithium alumohydride results in (S*)-(adamantan-1-yl)[(S*)-aziridin-2-yl]methanol . This compound, under heating with HCl, undergoes aziridine ring opening to form (1S*,2R*)-1-(adamantan-1-yl)-3-chloro-1-hydroxypropan-2-aminium chloride .

Biochemical Pathways

It’s known that adamantane derivatives can serve as building blocks in the synthesis of natural compounds and nitrogenous heterocycles, which are important for medicinal chemistry .

Pharmacokinetics

The pharmacokinetics of adamantane derivatives are generally influenced by their unique chemical structure, which contributes to their distinctive reactivity and potential biological activity .

Result of Action

Adamantane derivatives are known for their potential in medical applications, suggesting that they may have significant biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other chemical agents. For instance, under heating with HCl, a derivative of this compound undergoes aziridine ring opening .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adamantan-1-yl(adamantan-2-yl)phosphinic chloride typically involves the reaction of adamantane derivatives with phosphorus trichloride. A common method includes the chlorination of adamantane to form adamantyl chloride, followed by its reaction with phosphorus trichloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.

Types of Reactions:

    Substitution Reactions: The phosphinic chloride group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The adamantane groups can be oxidized to form hydroxyl or ketone derivatives, while reduction reactions can convert these groups back to their original state.

    Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, forming new carbon-phosphorus bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products:

    Substitution Products: Adamantan-1-yl(adamantan-2-yl)phosphinic amides, esters, and thiols

    Oxidation Products: Hydroxylated or ketone derivatives of adamantane

    Addition Products: Various carbon-phosphorus bonded compounds

Scientific Research Applications

Adamantan-1-yl(adamantan-2-yl)phosphinic chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to enhance thermal stability and mechanical properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.

    Catalysis: Utilized as a ligand in transition metal catalysis, improving the efficiency and selectivity of various catalytic processes.

Comparison with Similar Compounds

  • Adamantan-1-ylphosphinic chloride
  • Adamantan-2-ylphosphinic chloride
  • Adamantan-1-yl(adamantan-2-yl)phosphine oxide

Comparison: Adamantan-1-yl(adamantan-2-yl)phosphinic chloride is unique due to the presence of two adamantane groups, which provide enhanced stability and rigidity compared to compounds with a single adamantane group. This structural feature can lead to improved performance in applications requiring high thermal stability and mechanical strength. Additionally, the dual adamantane structure may offer unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-[1-adamantyl(chloro)phosphoryl]adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClOP/c21-23(22,19-17-5-12-1-13(7-17)8-18(19)6-12)20-9-14-2-15(10-20)4-16(3-14)11-20/h12-19H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCFEFZBSRDUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3P(=O)(C45CC6CC(C4)CC(C6)C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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